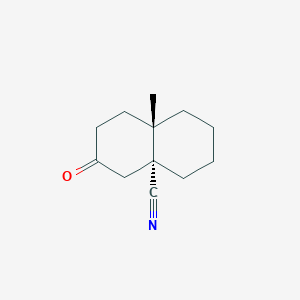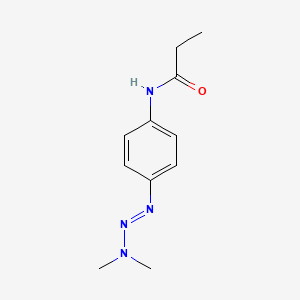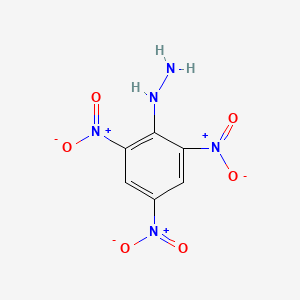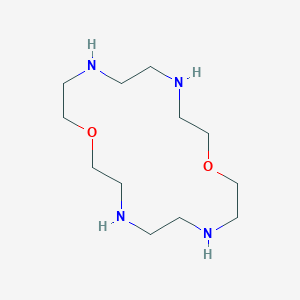
Piperdardine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperdardine is a heterocyclic amine with the molecular formula (CH₂)₅NH. It consists of a six-membered ring containing five methylene bridges (–CH₂–) and one amine bridge (–NH–). This compound is known for its significant role in the synthesis of various pharmaceuticals and alkaloids. It is a colorless liquid with a characteristic odor and is widely used in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Piperdardine can be synthesized through several methods. One common method involves the hydrogenation of pyridine over a molybdenum disulfide catalyst: [ \text{C}_5\text{H}_5\text{N} + 3\text{H}_2 \rightarrow \text{C}5\text{H}{10}\text{NH} ] Another method is the reduction of pyridine via a modified Birch reduction using sodium in ethanol .
Industrial Production Methods
Industrially, this compound is produced by the hydrogenation of pyridine, typically using a molybdenum disulfide catalyst. This method is efficient and widely adopted in the chemical industry .
Analyse Des Réactions Chimiques
Types of Reactions
Piperdardine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: This compound can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenated compounds and alkylating agents are frequently used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, which are valuable intermediates in pharmaceutical synthesis .
Applications De Recherche Scientifique
Piperdardine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: this compound derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: It is a key component in the synthesis of various pharmaceuticals, including analgesics, antipsychotics, and anti-inflammatory agents.
Industry: This compound is used in the production of agrochemicals, dyes, and polymers
Mécanisme D'action
Piperdardine exerts its effects through various molecular targets and pathways. It can interact with enzymes and receptors, modulating their activity. For example, this compound derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperdardine but with a different electronic structure.
Piperazine: Contains two nitrogen atoms in a six-membered ring, used in the synthesis of various pharmaceuticals.
Pyrrolidine: A five-membered ring with one nitrogen atom, used in organic synthesis and medicinal chemistry
Uniqueness of this compound
This compound is unique due to its versatile reactivity and wide range of applications. Its ability to form stable derivatives makes it a valuable building block in the synthesis of complex molecules. Additionally, its biological activities make it a promising candidate for drug development .
Propriétés
Formule moléculaire |
C19H23NO3 |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
(2E,4E)-7-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylhepta-2,4-dien-1-one |
InChI |
InChI=1S/C19H23NO3/c21-19(20-12-6-3-7-13-20)9-5-2-1-4-8-16-10-11-17-18(14-16)23-15-22-17/h1-2,5,9-11,14H,3-4,6-8,12-13,15H2/b2-1+,9-5+ |
Clé InChI |
FNECAUUPWFQEGF-RPFQBYKKSA-N |
SMILES isomérique |
C1CCN(CC1)C(=O)/C=C/C=C/CCC2=CC3=C(C=C2)OCO3 |
SMILES canonique |
C1CCN(CC1)C(=O)C=CC=CCCC2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14752381.png)
![[(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid](/img/structure/B14752382.png)
![3-benzyl-5-methyl-2-[(4-phenylphenyl)methyl]spiro[8H-imidazo[2,1-b]purine-7,1'-cyclopentane]-4-one](/img/structure/B14752387.png)





![7-Chloro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate](/img/structure/B14752416.png)



